Enantiomeric Configuration at C3: The (3S) Requirement for Epothilone B C15 Stereochemistry
The Mulzer patent (WO0023452) explicitly defines intermediate XXXV as methyl (3S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate. The C3 stereocenter directly dictates the C15 configuration of epothilone B; inverting this center to the (3R)-configuration would produce the C15 epimer, which is biologically inactive in microtubule-stabilization assays [1]. While no publicly available head-to-head bioassay compares the two enantiomers of the final epothilone B, the absolute requirement for the (3S) configuration is a class-level inference mandated by the convergent fragment coupling strategy. Vendors such as Santa Cruz Biotechnology (sc-221885) specifically catalog the compound as the (-)-(3S) enantiomer, and some listings report a specific rotation of [α]D ≈ −16.5 to −18.0° (c=1, MeOH) .
| Evidence Dimension | Absolute configuration at C3 |
|---|---|
| Target Compound Data | (3S) configuration; specific rotation [α]D ≈ −16.5 to −18.0° |
| Comparator Or Baseline | Hypothetical (3R)-enantiomer; expected [α]D ≈ +16.5 to +18.0° |
| Quantified Difference | Opposite sign of optical rotation; diastereomeric C15 configuration in epothilone B |
| Conditions | Optical rotation measured at 589 nm (Na D-line), c=1 in methanol; stereochemistry confirmed by the Mulzer synthetic route (WO0023452) |
Why This Matters
Procuring the incorrect enantiomer directly invalidates the downstream epothilone synthesis, wasting multi-step effort and material.
- [1] Mulzer, J., Ohler, E., & Mantoulidis, A. (Schering AG). Method for producing epothilone B and derivs., and intermediate products for this method. WO0023452, 2000. View Source
